molecular formula C17H16N2O4 B2570993 (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal CAS No. 77083-70-6

(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal

Cat. No.: B2570993
CAS No.: 77083-70-6
M. Wt: 312.325
InChI Key: KSFJYVVQRVCXRQ-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves the condensation of 4-methoxybenzaldehyde with 4-methoxyphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors could be employed to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acids, while reduction could produce hydrazine derivatives with potential biological activity.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound may be investigated for its potential as a bioactive molecule. Its hydrazinylidene moiety suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where hydrazine derivatives have shown promise.

Industry

Industrially, this compound could be used in the production of specialty chemicals and advanced materials. Its unique properties may offer advantages in specific applications, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal involves its interaction with molecular targets such as enzymes or receptors. The hydrazinylidene moiety can form covalent bonds with active sites, potentially inhibiting or modulating their activity. This interaction can trigger downstream signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylhydrazine: Shares the hydrazine moiety but lacks the aldehyde group.

    4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the hydrazinylidene moiety.

    Hydrazones: Structurally similar compounds with varying substituents on the hydrazine and aldehyde groups.

Uniqueness

(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal is unique due to its combination of methoxyphenyl and hydrazinylidene groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)diazenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-14-7-3-12(4-8-14)17(21)16(11-20)19-18-13-5-9-15(23-2)10-6-13/h3-11,20H,1-2H3/b16-11-,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNLQZYSYWYZJK-DSGQZADNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C/O)/N=NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.